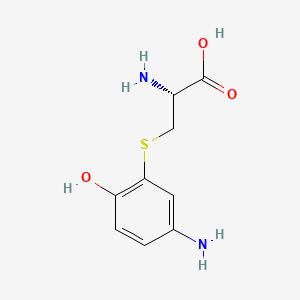
L-cysteine, S-(5-amino-2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-cysteine, S-(5-amino-2-hydroxyphenyl)- is a compound with the molecular formula C9H12N2O3S It is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 5-amino-2-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-cysteine, S-(5-amino-2-hydroxyphenyl)- typically involves multiple stepsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
L-cysteine, S-(5-amino-2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
L-cysteine, S-(5-amino-2-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein structure and function, particularly in the context of disulfide bond formation.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of L-cysteine, S-(5-amino-2-hydroxyphenyl)- involves its ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, which is crucial for its role in biological systems. This compound can also interact with various molecular targets, including enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
L-cysteine: A naturally occurring amino acid with a thiol group.
N-acetyl-L-cysteine: A derivative of cysteine with an acetyl group attached to the amino group.
S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine: Another derivative with an acetamido group attached to the phenyl ring.
Uniqueness
L-cysteine, S-(5-amino-2-hydroxyphenyl)- is unique due to the presence of the 5-amino-2-hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and development.
Properties
CAS No. |
97321-92-1 |
|---|---|
Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-amino-2-hydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H12N2O3S/c10-5-1-2-7(12)8(3-5)15-4-6(11)9(13)14/h1-3,6,12H,4,10-11H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
AJRWCFGVLFPFNZ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N)SC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC(=C(C=C1N)SCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















